An In-Depth Technical Guide to the Structural Characterization of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione
An In-Depth Technical Guide to the Structural Characterization of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the structural characterization of the novel heterocyclic compound, 5-bromo-2-methyl-1H-pyrimidine-4,6-dione. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for elucidating its mechanism of action and facilitating lead optimization. This document, authored from the perspective of a Senior Application Scientist, emphasizes the causal relationships behind experimental choices and provides a framework for a self-validating analytical workflow.
Introduction
5-bromo-2-methyl-1H-pyrimidine-4,6-dione belongs to the pyrimidinedione class of heterocyclic compounds, which are core structures in many biologically active molecules. The presence of a bromine atom, a methyl group, and two carbonyl functionalities suggests the potential for diverse intermolecular interactions, making this compound a candidate for targeted drug design. An important structural feature of pyrimidinediones is the existence of prototropic tautomerism, which can significantly influence their chemical reactivity and biological activity.[1][2] This guide will detail the necessary steps to unambiguously determine the solid-state structure, molecular connectivity, and key spectroscopic features of this compound.
I. Single-Crystal X-ray Diffraction: The Definitive Structural Blueprint
The gold standard for determining the absolute three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Experimental Protocol:
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Crystal Growth: High-quality single crystals are a prerequisite. A systematic screening of crystallization conditions is necessary. Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is a common starting point. Other techniques like vapor diffusion and cooling crystallization should also be explored.
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Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Expected Structural Insights:
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Tautomeric Form: X-ray diffraction will definitively identify the dominant tautomer in the solid state. For pyrimidine-4,6-diones, the diketo form is often prevalent, but the possibility of enol or zwitterionic forms cannot be excluded.[1]
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Intermolecular Interactions: The analysis of the crystal packing will reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (N-H···O) and halogen bonding (C-Br···O), which govern the crystal lattice.
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Molecular Geometry: Precise bond lengths and angles will be determined, providing insight into the electronic distribution within the pyrimidine ring and the influence of the bromo and methyl substituents.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for X-ray Crystallography.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework in Solution
NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
Proton NMR will provide information on the number of distinct proton environments, their multiplicities (spin-spin coupling), and their relative spatial proximity.
Expected ¹H NMR Spectrum:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| N-H | 10.0 - 12.0 | Broad Singlet | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |
| C-H (pyrimidine) | 5.0 - 6.0 | Singlet | The exact shift will be influenced by the adjacent carbonyl and bromo groups. |
| C-CH₃ | 2.0 - 2.5 | Singlet | Typical range for a methyl group attached to an sp² carbon. |
¹³C NMR Spectroscopy
Carbon NMR will reveal the number of unique carbon atoms and their electronic environments.
Expected ¹³C NMR Spectrum:
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O (C4 & C6) | 160 - 170 | Carbonyl carbons in a dione system. |
| C2 | 150 - 160 | sp² carbon attached to two nitrogen atoms and a methyl group. |
| C5 | 90 - 100 | sp² carbon bearing the bromine atom. |
| CH₃ | 15 - 25 | Methyl carbon. |
Experimental Protocol for NMR:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
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Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
NMR Spectroscopy Workflow
Caption: General workflow for NMR analysis.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[3]
Expected Characteristic FTIR Peaks:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3100 - 3300 | Broad peak, indicative of hydrogen bonding. |
| C-H Stretch (aliphatic) | 2900 - 3000 | From the methyl group. |
| C=O Stretch | 1650 - 1750 | Strong and sharp peaks from the two carbonyl groups. |
| C=N/C=C Stretch | 1550 - 1650 | Ring stretching vibrations. |
| C-Br Stretch | 500 - 600 | In the fingerprint region. |
Experimental Protocol for FTIR:
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IV. Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing clues about the molecular structure through fragmentation patterns.
Expected Mass Spectrum:
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Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of the compound (C₅H₅BrN₂O₂), which is approximately 204.95 g/mol .
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Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
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Fragmentation: Common fragmentation pathways for pyrimidine derivatives may involve the loss of CO, HCN, or the methyl group.
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
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Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for this type of molecule.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
Integrated Characterization Strategy
Caption: An integrated approach to structural elucidation.
Conclusion
The structural characterization of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione requires a multi-faceted analytical approach. While NMR, FTIR, and mass spectrometry provide essential information regarding the molecular formula, connectivity, and functional groups, single-crystal X-ray diffraction remains the ultimate tool for unambiguously determining the three-dimensional structure and intermolecular interactions in the solid state. The combined application of these techniques, as outlined in this guide, will provide a comprehensive and self-validating dataset, which is critical for advancing the development of this promising compound.
References
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Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link][1][2][4]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link][3]
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Spectroscopic analysis of the pyrimidine(6–4)pyrimidone photoproduct: insights into the (6–4) photolyase reaction. Organic & Biomolecular Chemistry. [Link][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6(1H,5H)-Pyrimidinedione | C4H4N2O2 | CID 2771092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectroscopic analysis of the pyrimidine(6–4)pyrimidone photoproduct: insights into the (6–4) photolyase reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
